molecular formula C17H15N3O2 B2901321 2-(1,2-benzisoxazol-3-yl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide CAS No. 860651-41-8

2-(1,2-benzisoxazol-3-yl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B2901321
CAS No.: 860651-41-8
M. Wt: 293.326
InChI Key: DSZDYTCWXVSOHX-WQRHYEAKSA-N
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Description

2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide is an organic compound that features a benzisoxazole ring fused with an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Acetohydrazide Formation: The benzisoxazole derivative is then reacted with acetic anhydride to form the corresponding acetohydrazide.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide with 4-methylbenzaldehyde under reflux conditions in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzisoxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazide moiety.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated benzisoxazole derivatives.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The benzisoxazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity. The hydrazide moiety can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-benzisoxazol-3-yl)acetic acid
  • 2-(1,2-benzisoxazol-3-yl)ethanol
  • N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide

Uniqueness

2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. The presence of both the benzisoxazole ring and the hydrazide moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-6-8-13(9-7-12)11-18-19-17(21)10-15-14-4-2-3-5-16(14)22-20-15/h2-9,11H,10H2,1H3,(H,19,21)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZDYTCWXVSOHX-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322120
Record name 2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860651-41-8
Record name 2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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